molecular formula C15H19NO3 B11855333 tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Cat. No.: B11855333
M. Wt: 261.32 g/mol
InChI Key: PCMFFWGJHTYBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multiple steps. One common method includes the condensation reaction of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro-isobenzofuran derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl spiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(17)16-9-15(10-16)12-7-5-4-6-11(12)8-18-15/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMFFWGJHTYBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.